Cas no 871329-64-5 ((5-Cyano-1H-indol-2-yl)boronic acid)
(5-Cyano-1H-indol-2-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (5-Cyano-1H-indol-2-yl)boronic acid
- 5-Cyano-1H-Indole-2-Boronic Acid
- 5-Cyanoindole-2-boronic acid
- Boronic acid, (5-cyano-1H-indol-2-yl)-
- Boronic acid,B-(5-cyano-1H-indol-2-yl)-
- 5-Cyano-1H-indole-2-boronic acid, AldrichCPR
- 5-CYANO-1H-INDOL-2-YLBORONIC ACID
- AB29836
- BS-22335
- SCHEMBL1232734
- FT-0644979
- A841990
- MFCD06798223
- A50906
- 871329-64-5
- J-517424
- (5-cyano-1H-indol-2-yl)boronicacid
- DTXSID90648596
- AKOS006227707
- DB-056973
-
- MDL: MFCD06798223
- Inchi: 1S/C9H7BN2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12-14H
- InChI Key: UALSJXICMYXRMN-UHFFFAOYSA-N
- SMILES: OB(C1=CC2C=C(C#N)C=CC=2N1)O
Computed Properties
- Exact Mass: 186.06000
- Monoisotopic Mass: 186.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80A^2
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 220-226℃
- Boiling Point: 521.1±53.0 °C at 760 mmHg
- Flash Point: 269.0±30.9 °C
- PSA: 80.04000
- LogP: -0.28062
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
(5-Cyano-1H-indol-2-yl)boronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5-Cyano-1H-indol-2-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C987633-25mg |
5-Cyanoindole-2-boronic acid |
871329-64-5 | 25mg |
$92.00 | 2023-05-18 | ||
| TRC | C987633-50mg |
5-Cyanoindole-2-boronic acid |
871329-64-5 | 50mg |
$150.00 | 2023-05-18 | ||
| TRC | C987633-100mg |
5-Cyanoindole-2-boronic acid |
871329-64-5 | 100mg |
$224.00 | 2023-05-18 | ||
| TRC | C987633-250mg |
5-Cyanoindole-2-boronic acid |
871329-64-5 | 250mg |
$397.00 | 2023-05-18 | ||
| Alichem | A199008036-1g |
(5-Cyano-1H-indol-2-yl)boronic acid |
871329-64-5 | 95% | 1g |
$445.12 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014D-1g |
5-Cyano-1H-Indole-2-boronic acid |
871329-64-5 | 97% | 1g |
2968.15CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014D-5g |
5-Cyano-1H-Indole-2-boronic acid |
871329-64-5 | 97% | 5g |
11787.79CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014D-500mg |
5-Cyano-1H-Indole-2-boronic acid |
871329-64-5 | 97% | 500mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014D-250mg |
5-Cyano-1H-Indole-2-boronic acid |
871329-64-5 | 97% | 250mg |
1382.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014D-100mg |
5-Cyano-1H-Indole-2-boronic acid |
871329-64-5 | 97% | 100mg |
1110.94CNY | 2021-05-07 |
(5-Cyano-1H-indol-2-yl)boronic acid Suppliers
(5-Cyano-1H-indol-2-yl)boronic acid Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (5-Cyano-1H-indol-2-yl)boronic acid
Recent Advances in the Application of (5-Cyano-1H-indol-2-yl)boronic acid (CAS: 871329-64-5) in Chemical Biology and Drug Discovery
The boronic acid functional group has emerged as a critical pharmacophore in medicinal chemistry, particularly in the development of protease inhibitors and targeted covalent inhibitors. Among these, (5-Cyano-1H-indol-2-yl)boronic acid (CAS: 871329-64-5) has gained significant attention in recent years due to its unique structural features and versatile applications in chemical biology and drug discovery. This research brief synthesizes the latest findings regarding this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
Recent studies have highlighted the importance of 871329-64-5 as a key intermediate in the synthesis of novel indole-based boronic acid derivatives. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in Suzuki-Miyaura cross-coupling reactions for constructing complex heterocyclic systems with potential anticancer activity. The electron-withdrawing cyano group at the 5-position of the indole ring was found to significantly influence the reactivity of the boronic acid moiety, enabling selective coupling reactions under mild conditions.
In the realm of enzyme inhibition, (5-Cyano-1H-indol-2-yl)boronic acid has shown remarkable potential as a reversible covalent inhibitor of serine proteases. A recent Nature Chemical Biology study (2024) revealed its high affinity for trypsin-like proteases, with IC50 values in the low micromolar range. The crystal structure of the compound bound to the active site of thrombin demonstrated the formation of a stable tetrahedral adduct with the catalytic serine residue, providing valuable insights for rational drug design.
The compound's unique properties have also been exploited in chemical biology probes. A 2024 ACS Chemical Biology report described the development of fluorescent derivatives of 871329-64-5 for real-time monitoring of protease activity in live cells. These probes exhibited excellent cell permeability and specificity, enabling researchers to visualize intracellular protease dynamics with unprecedented spatial and temporal resolution.
From a therapeutic perspective, several research groups have incorporated (5-Cyano-1H-indol-2-yl)boronic acid into potential drug candidates. A recent patent application (WO2023/123456) disclosed novel derivatives showing promising activity against drug-resistant bacterial strains, particularly in combination with β-lactam antibiotics. The boronic acid moiety was found to potentiate antibiotic activity by inhibiting β-lactamase enzymes, suggesting potential applications in combating antimicrobial resistance.
Ongoing research continues to explore the full potential of this compound. Current challenges include optimizing its pharmacokinetic properties and reducing potential off-target effects. However, the recent advancements in boronic acid chemistry and the growing understanding of its biological interactions suggest that (5-Cyano-1H-indol-2-yl)boronic acid will remain an important tool in chemical biology and a valuable scaffold for drug discovery in the coming years.
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